- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,

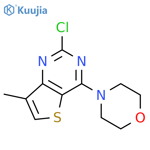

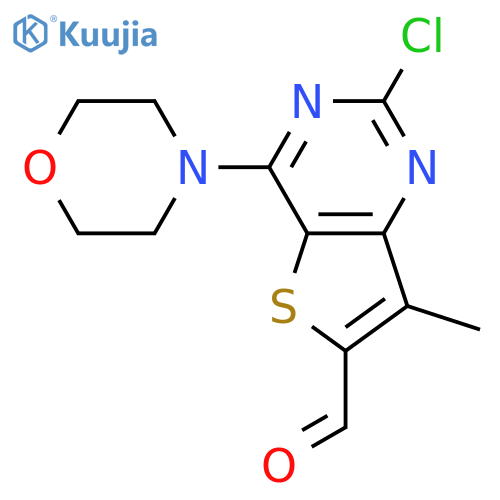

Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure

Nome del prodotto:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)

- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde

- DTXSID001143316

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- BCP14844

- CS-M2503

- 955979-02-9

- AKOS037649669

- DA-26400

- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde

- PNFPJVXECCRKQD-UHFFFAOYSA-N

- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CS-13126

- SCHEMBL190265

- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

-

- Inchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3

- Chiave InChI: PNFPJVXECCRKQD-UHFFFAOYSA-N

- Sorrisi: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

Proprietà calcolate

- Massa esatta: 297.0338755g/mol

- Massa monoisotopica: 297.0338755g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 19

- Conta legami ruotabili: 2

- Complessità: 343

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 83.6Ų

- XLogP3: 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM338030-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 1g |

$1400 | 2024-07-18 | |

| TRC | T430623-10mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T430623-1mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$683 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 100mg |

¥3549.00 | 2024-04-24 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$700 | 2024-07-18 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$986 | 2021-08-18 | |

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$420 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 250mg |

¥6825.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 1g |

¥11830.00 | 2024-04-24 |

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Riferimento

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

Riferimento

- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 2 h, 190 °C

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

Riferimento

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

Riferimento

- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

Riferimento

- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor, Organic Process Research & Development, 2015, 19(3), 416-426

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

Riferimento

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

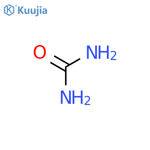

- Urea

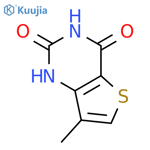

- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione

- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

- Ethyl 3-amino-4-methylthiophene-2-carboxylate

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Letteratura correlata

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) Prodotti correlati

- 1795442-69-1(1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

- 2034453-02-4(1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carbonyl}piperazine)

- 2097926-26-4(1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea)

- 883482-71-1(N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1081141-78-7(2-benzyl-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole)

- 1550418-71-7(5-(2,2-Difluoroethylamino)-1,3-dimethylpyrazole-4-carbonitrile)

- 2680694-76-0(2-methyl-2-{1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}propanoic acid)

- 2770557-25-8(4-Iodo-2,3,3-trimethylbutan-2-ol)

- 2229269-71-8(tert-butyl 3-(2-chloro-3-fluorophenyl)piperazine-1-carboxylate)

- 2097977-35-8(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso